Acetyl hexapeptide-37

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

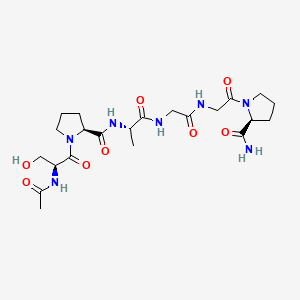

Acetyl hexapeptide-37, also known by the trade name Diffuporine™, is a synthetic peptide composed of the amino acids alanine, proline, serine, and glycine. It is primarily used in cosmetic formulations for its anti-aging and skin hydration properties. This peptide enhances the expression of aquaporin-3, a protein involved in water transport through skin layers, thereby improving skin hydration and overall appearance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetyl hexapeptide-37 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Sequential addition of protected amino acids: in the desired sequence (Ac-L-Ser-L-Pro-L-Ala-Gly-Gly-L-Pro-NH2).

Deprotection and cleavage: of the peptide from the resin.

Purification: of the peptide using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by rigorous purification processes to ensure high purity and quality. The peptide is then formulated into cosmetic products under controlled conditions to maintain its stability and efficacy .

Analyse Chemischer Reaktionen

Types of Reactions: Acetyl hexapeptide-37 primarily undergoes peptide bond formation during its synthesis. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Reagents: Protected amino acids, coupling agents (e.g., HBTU, DIC), deprotecting agents (e.g., TFA).

Conditions: Mild temperatures, inert atmosphere (e.g., nitrogen), and controlled pH.

Major Products: The major product of the synthesis is the desired peptide sequence (Ac-L-Ser-L-Pro-L-Ala-Gly-Gly-L-Pro-NH2), which is then acetylated to form this compound .

Wissenschaftliche Forschungsanwendungen

Acetyl hexapeptide-37 has a wide range of applications in scientific research, particularly in the fields of:

Cosmetic Science: Used in anti-aging and moisturizing products to improve skin hydration, firmness, and elasticity

Biology: Studied for its role in enhancing aquaporin-3 expression and its effects on cellular hydration and viability

Industry: Utilized in the formulation of high-end skincare products and cosmeceuticals

Wirkmechanismus

Acetyl hexapeptide-37 exerts its effects by enhancing the expression of aquaporin-3 (AQP3), a membrane protein involved in water transport through skin layers. Increased AQP3 levels improve water flux from the basal layer of the epidermis to the stratum corneum, leading to better skin hydration. Additionally, the peptide stimulates dermal fibroblasts, boosting collagen type 1 production, which enhances skin smoothness, firmness, and elasticity .

Vergleich Mit ähnlichen Verbindungen

Acetyl hexapeptide-8 (Argireline): Known for its anti-wrinkle properties by inhibiting neurotransmitter release.

Acetyl tetrapeptide-9 (Dermican): Stimulates collagen type I and lumican synthesis.

Acetyl tetrapeptide-11 (Syniorage): Promotes keratinocyte cell growth and syndecan-1 synthesis.

Uniqueness: Acetyl hexapeptide-37 is unique in its ability to enhance AQP3 expression, which directly improves skin hydration and barrier function. This sets it apart from other peptides that primarily focus on collagen synthesis or neurotransmitter inhibition .

Biologische Aktivität

Acetyl hexapeptide-37 is a synthetic bioactive peptide known for its potential anti-aging properties, primarily utilized in cosmetic formulations. With a molecular formula of C₂₂H₃₅N₇O₈ and a molecular weight of 525.56 g/mol, this peptide has gained attention for its role in skin care, particularly in enhancing skin hydration and elasticity.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1447824-16-9

- Molecular Formula : C₂₂H₃₅N₇O₈

- Sequence : Ac-Ser-Pro-Ala-Gly-Gly-Pro-NH₂

- Molecular Weight : 525.56 g/mol

This compound functions by mimicking natural peptides in the body, promoting various biological activities that contribute to skin health. Its mechanism includes:

- Hydration Improvement : Enhances water retention in the stratum corneum, leading to improved skin hydration.

- Collagen Stimulation : Promotes collagen synthesis, which is crucial for maintaining skin structure and elasticity.

- Anti-inflammatory Effects : Reduces inflammation, which can lead to improved skin tone and texture.

Anti-Aging Effects

Research indicates that this compound exhibits significant anti-aging effects through various pathways:

- Skin Hydration : Clinical studies have shown that formulations containing this compound significantly increase the water content of the skin. For instance, one study demonstrated a marked improvement in stratum corneum hydration after two weeks of application compared to control formulations without the peptide .

- Reduction of Wrinkles : In a clinical trial involving 20 participants, an oil-in-water emulsion containing acetyl hexapeptide-3 (closely related to this compound) resulted in a reduction of wrinkle depth by 59% and size by 41% after 30 days of use .

Clinical Efficacy Study

A notable study evaluated the efficacy of acetyl hexapeptide-3 (similar to this compound) on skin appearance. The study involved:

- Participants : Forty female volunteers.

- Methodology : Participants applied formulations with and without acetyl hexapeptide on different areas of their forearms and faces twice daily for four weeks.

- Measurements : Skin conditions were assessed using devices like the Corneometer and Cutometer to measure hydration levels and skin elasticity.

Results indicated that the group using acetyl hexapeptide formulations experienced significantly higher hydration levels compared to the control group .

Comparative Analysis

The following table summarizes the comparative biological activities of various peptides used in cosmetics, including this compound:

| Peptide Name | Classification | Biological Activity | Usage (%) |

|---|---|---|---|

| This compound | Signal Peptide | Hydration, anti-aging | N/A |

| Acetyl Dipeptide-1 Cetyl Ester | Neurotransmitter-inhibiting | Reduces inflammation | 5.7 |

| Palmitoyl Tripeptide-8 | Neurotransmitter-inhibiting | Inhibits IL-8 production | 4.5 |

| Palmitoyl Tetrapeptide-7 | Signal Peptide | Anti-inflammatory | 1.1 |

Eigenschaften

Molekularformel |

C22H35N7O8 |

|---|---|

Molekulargewicht |

525.6 g/mol |

IUPAC-Name |

(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C22H35N7O8/c1-12(26-21(36)16-6-4-8-29(16)22(37)14(11-30)27-13(2)31)20(35)25-9-17(32)24-10-18(33)28-7-3-5-15(28)19(23)34/h12,14-16,30H,3-11H2,1-2H3,(H2,23,34)(H,24,32)(H,25,35)(H,26,36)(H,27,31)/t12-,14-,15-,16-/m0/s1 |

InChI-Schlüssel |

WZUFKRTZHLMBTG-TUUVXOQKSA-N |

Isomerische SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)C |

Kanonische SMILES |

CC(C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.